4-Bromo-1,2-dimethyl-1H-imidazole
Overview
Description
4-Bromo-1,2-dimethyl-1H-imidazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a bromine atom at the fourth position. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole typically involves the bromination of 1,2-dimethyl-1H-imidazole. A common method includes the use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of isopropyl magnesium chloride in tetrahydrofuran (THF) at low temperatures to achieve selective bromination .
Industrial Production Methods: Industrial production of this compound focuses on cost-effective and scalable methods. The process often starts with 1,2-dimethyl-1H-imidazole, followed by selective bromination using reagents like N-bromosuccinimide or isopropyl magnesium chloride . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazoles.
Oxidation and Reduction Products: These reactions can yield imidazole derivatives with altered oxidation states.
Scientific Research Applications
4-Bromo-1,2-dimethyl-1H-imidazole is utilized in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its reactivity and functional group compatibility.
Material Science: It is explored for use in the development of functional materials, such as dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dimethyl-1H-imidazole involves its interaction with various molecular targets. The bromine atom and the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 5-Bromo-1,2-dimethyl-1H-imidazole
- 1,2-Dimethyl-1H-imidazole
Comparison: 4-Bromo-1,2-dimethyl-1H-imidazole is unique due to the specific positioning of the bromine atom at the fourth position, which influences its reactivity and interaction with other molecules . Compared to similar compounds, it offers distinct advantages in terms of selectivity and functional group compatibility in synthetic applications .
Properties
IUPAC Name |
4-bromo-1,2-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRKTLGQQTWOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428397 | |
Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-59-3 | |
Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole described in the research paper advantageous?
A1: The research paper presents a novel synthesis method for this compound that addresses a key challenge in its production. Traditional synthesis methods often encounter issues with regioselectivity, leading to the formation of unwanted isomers alongside the desired this compound. This new method utilizes 1,2-dimethyl-1H-imidazole as the starting material, effectively circumventing the regioselectivity issue []. Additionally, it employs isopropyl magnesium chloride for selective debromination, further enhancing the efficiency and yield of the desired product. This results in a cost-effective, scalable, and high-yielding process suitable for commercial production of this important building block for various bioactive molecules [].
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